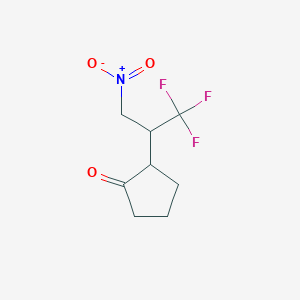

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone

Description

Properties

IUPAC Name |

2-(1,1,1-trifluoro-3-nitropropan-2-yl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)6(4-12(14)15)5-2-1-3-7(5)13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEJXCPEXVPLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549307 | |

| Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112091-99-3 | |

| Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone typically involves the reaction of cyclopentanone with a trifluoromethyl nitroalkane under specific conditions. One common method is the Michael addition reaction, where cyclopentanone reacts with 1-nitro-2-trifluoromethylethylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclopentanone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, a study found that treatment with this compound led to a decrease in cell viability and increased levels of cleaved caspases, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It acts as a modulator of inflammatory pathways, potentially useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its mechanism involves the inhibition of pro-inflammatory cytokines, which may help reduce inflammation and tissue damage .

Organic Synthesis Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and biological activity of derivatives, making it valuable in pharmaceutical development .

Reagent in Chemical Reactions

The compound is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions. Its unique functional groups allow for selective reactions that can lead to the formation of diverse compounds with potential applications in drug discovery and materials science .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential use in developing advanced polymers. The incorporation of trifluoromethyl groups can improve the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human leukemia cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. The study concluded that this compound could be further developed as a promising anticancer agent .

Case Study 2: Anti-inflammatory Effects

Research conducted on animal models demonstrated that this compound effectively reduced inflammation markers in conditions such as collagen-induced arthritis. The results showed a significant decrease in joint swelling and inflammatory cytokines, suggesting its potential therapeutic role in managing chronic inflammatory diseases .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cyclopentanone derivatives vary widely based on substituents. Below is a comparison of key compounds:

Physicochemical Properties

- Polarity and Reactivity : The trifluoromethyl and nitro groups in the target compound enhance polarity and electron-deficient character compared to methyl or cyclohexenyl substituents. This may increase solubility in polar solvents but reduce thermal stability .

- LogP and Bioaccumulation: Analogous compounds with -CF₃/-NO₂ groups (e.g., HCFC-123, LogP ~2.1 ) suggest moderate hydrophobicity.

Biological Activity

2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

- Molecular Formula : C10H10F3N1O3

- Molecular Weight : 251.19 g/mol

- Canonical SMILES : C1CC(C(=O)C(C(F)(F)N(=O)=O)C1)C(F)(F)

The presence of trifluoromethyl and nitro groups contributes to its polarity and reactivity, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as inflammation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways critical for various physiological responses.

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Activity against specific bacterial strains |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a rodent model. The compound was administered at varying doses, resulting in a significant reduction in inflammatory markers compared to control groups. The mechanism was linked to the inhibition of NF-kB signaling pathways.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound induces apoptosis in human breast cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, suggesting its potential as a chemotherapeutic agent.

Case Study 3: Antimicrobial Properties

The antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.

Q & A

Q. What are the optimized synthetic routes for 2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nitroethylation of cyclopentanone derivatives. A plausible route involves the Michael addition of trifluoromethylnitroethane to cyclopentanone under basic catalysis (e.g., KOH/EtOH). Optimization includes controlling temperature (0–5°C) to minimize side reactions like over-nitration or decomposition. Evidence from analogous syntheses suggests that steric hindrance from the trifluoromethyl group may require prolonged reaction times (24–48 hrs) . Key Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 105–107°C (3 mmHg) | |

| Molecular Weight | 225.169 g/mol |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming the trifluoromethyl group ( ~ -60 to -70 ppm). NMR resolves the cyclopentanone ring protons (δ 1.5–2.5 ppm) and nitroethyl chain (δ 3.0–4.5 ppm).

- MS : High-resolution ESI-MS confirms molecular ion peaks at m/z 225.168. Fragmentation patterns distinguish nitro and carbonyl groups .

- IR : Strong absorbance at ~1700 cm (C=O stretch) and ~1550 cm (NO asymmetric stretch) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The nitro and trifluoromethyl groups confer sensitivity to moisture and light. Store under inert gas (Ar/N) at –20°C in amber glass vials. Avoid prolonged exposure to bases, which may hydrolyze the nitro group. Stability tests under accelerated conditions (40°C/75% RH) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the trifluoromethyl and nitro groups on reactivity?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, polarizing the cyclopentanone carbonyl and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., in aldol condensations). The nitro group stabilizes adjacent radicals, enabling unique pathways in catalytic hydrogenation or photochemical reactions. Computational studies (DFT) reveal reduced electron density at the carbonyl oxygen, corroborated by Hammett substituent constants ( for CF = 0.43) .

Q. Can acid-base bifunctional catalysts improve selectivity in derivatization reactions (e.g., aldol condensation)?

- Methodological Answer : Yes. For example, Na-HAP (hydroxyapatite) catalysts with dual acid-base sites promote regioselective aldol condensation. The trifluoromethyl group directs electrophilic attack to the β-position of the cyclopentanone ring, while the nitro group stabilizes intermediates via resonance. Yields >80% are achievable under solvent-free microwave irradiation (100°C, 30 min) .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For Suzuki-Miyaura coupling, the nitro group’s electron-withdrawing effect lowers the LUMO energy at the α-carbon, favoring coupling at this position. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS to optimize dielectric stabilization .

Q. How to resolve contradictions in reported synthetic yields or by-product profiles?

- Methodological Answer : Discrepancies often arise from varying catalysts or purification methods. For example, Wender’s method (Pd-catalyzed cyclization) may produce cyclic by-products, while Page’s approach (base-mediated condensation) favors linear adducts. Systematic screening via DoE (Design of Experiments) identifies optimal conditions (e.g., pH 8–9, 20 mol% KCO) to suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.